molecular formula C19H17ClN6O B2744416 N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-73-4

N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2744416
CAS No.: 878064-73-4
M. Wt: 380.84
InChI Key: MBAWOHPQFBUHPT-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with dual aromatic substituents at the N4 and N6 positions. The compound features a 4-chlorophenyl group at N4 and a 3-methoxyphenyl group at N6, with a methyl group at position 1 of the pyrazole ring. This structural motif is common in kinase inhibitors and enzyme modulators, where substituent variations critically influence pharmacological properties .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O/c1-26-18-16(11-21-26)17(22-13-8-6-12(20)7-9-13)24-19(25-18)23-14-4-3-5-15(10-14)27-2/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAWOHPQFBUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its biological activities, particularly in cancer research and receptor modulation. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step chemical reactions that allow for the incorporation of various substituents. The specific compound can be synthesized through a series of reactions starting from simpler pyrazole derivatives and incorporating chlorophenyl and methoxyphenyl groups at designated positions.

Biological Activity Overview

The compound exhibits several biological activities, particularly as an inhibitor of key signaling pathways involved in cancer proliferation and metastasis. Below are some highlighted activities:

  • Adenosine Receptor Affinity : Similar compounds in this class have shown significant affinity for A1 adenosine receptors. Research indicates that modifications at the N1 and N5 positions can enhance receptor binding affinity, which suggests that the chlorophenyl group may contribute positively to this activity .
  • Epidermal Growth Factor Receptor Inhibition : Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, compounds designed with similar scaffolds showed IC50 values in the nanomolar range against both wild-type and mutant EGFR .

1. Adenosine Receptor Studies

In a series of experiments examining the binding affinity of pyrazolo[3,4-d]pyrimidines to adenosine receptors, it was found that compounds with a 3-chlorophenyl substituent demonstrated superior binding capabilities compared to others. The most potent compound from this series had a significantly lower IC50 value indicating high efficacy .

2. EGFR Inhibition

A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives to assess their anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The compound 12b , closely related to our target compound, exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Furthermore, it showed promising results in inhibiting both wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM), indicating its potential as a therapeutic agent in resistant cancer forms .

Data Table: Biological Activity Comparison

Compound NameTargetIC50 Value (µM)Notes
This compoundEGFR WT0.016High potency
N4-(substituted derivative)A549 Cells8.21Anti-proliferative
N4-(substituted derivative)HCT-116 Cells19.56Anti-proliferative

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key receptors involved in cell signaling pathways that regulate proliferation and apoptosis. By competing with natural ligands for binding sites on receptors such as EGFR and adenosine receptors, these compounds can effectively disrupt signaling cascades that lead to tumor growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight Solubility (pH 7.4) Key Features
Target Compound (N4: 4-Cl-Ph; N6: 3-OCH3-Ph) C19H17ClN6O ~396.84 Not reported Balances lipophilicity (Cl) and polarity (OCH3); potential kinase inhibition
N4-(3,4-Dimethylphenyl); N6-(furan-2-ylmethyl) C19H20N6O 348.41 Not reported Bulky N6 furan group; lower MW, possible metabolic instability
N6-(3-Chloro-4-methoxyphenyl); N4-phenyl C18H16ClN6O ~373.82 Not reported Dual halogen-methoxy substituents; enhanced target affinity
N4-(3-Chloro-4-methylphenyl); N6-ethyl C15H17ClN6 316.79 0.5 µg/mL Low solubility due to ethyl group; compact structure
N4-(4-Chloro-2-methylphenyl); N6-(3,4-dimethylphenyl) C21H21ClN6 ~392.89 Not reported Increased steric bulk; potential for improved selectivity
PRMT5 Inhibitor (N4: dimethylaminophenyl; N6: phenyl) C23H27N7 401.51 Not reported High MW; PRMT5 inhibition via dimethylamino group

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